molecular formula C20H25NO4 B13045238 Methyl (R)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate

Methyl (R)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate

Cat. No.: B13045238
M. Wt: 343.4 g/mol
InChI Key: ZUJHPIIQUSCGCW-FQEVSTJZSA-N
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Description

Methyl ®-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate is a complex organic compound characterized by its unique spirocyclic structure This compound features a naphthalene ring fused to a piperidine ring, with an oxetane moiety attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is to start with a naphthalene derivative and perform a series of reactions such as allylic amination, ring-opening, and esterification .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactors for efficient and sustainable synthesis . The choice of reagents, catalysts, and reaction conditions would be tailored to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring can lead to various hydroxylated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which Methyl ®-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxetane ring and spirocyclic structure may play a role in binding to these targets, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl ®-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The combination of an oxetane ring with a naphthalene-piperidine system sets it apart from other similar compounds.

Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

methyl (6R)-1'-(oxetan-3-ylmethyl)-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxylate

InChI

InChI=1S/C20H25NO4/c1-24-18(22)16-3-4-17-10-20(7-5-15(17)9-16)6-2-8-21(19(20)23)11-14-12-25-13-14/h3-4,9,14H,2,5-8,10-13H2,1H3/t20-/m0/s1

InChI Key

ZUJHPIIQUSCGCW-FQEVSTJZSA-N

Isomeric SMILES

COC(=O)C1=CC2=C(C[C@]3(CCCN(C3=O)CC4COC4)CC2)C=C1

Canonical SMILES

COC(=O)C1=CC2=C(CC3(CCCN(C3=O)CC4COC4)CC2)C=C1

Origin of Product

United States

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